3-O-Allyl-SN-glycerol
Overview
Description
“3-O-Allyl-SN-glycerol” is a chemical compound with the CAS Number: 55941-86-1 . Its IUPAC name is (2R)-3-(allyloxy)-1,2-propanediol . It has a molecular weight of 132.16 . The compound is a colorless to light yellow oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 . The InChI key is PAKCOSURAUIXFG-ZCFIWIBFSA-N .
Chemical Reactions Analysis
The selective hydrodeoxygenation (HDO) reaction is desirable to convert glycerol into various value-added products by breaking different numbers of C–O bonds while maintaining C–C bonds . The Cu modifier can significantly reduce the oxophilicity of the molybdenum carbide (Mo2C) surface and change the product distribution . As the Cu coverage increases, the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
Physical and Chemical Properties Analysis
“this compound” is a colorless to light yellow oil . It should be stored at 0-8°C .
Scientific Research Applications
Green Solvent and Hydrogen Donor
Glycerol, a biodegradable and virtually non-toxic chemical, can be used as a green solvent and hydrogen donor in the ruthenium-catalyzed reduction of allylic alcohols. This process includes the redox-isomerization of the allylic alcohol and subsequent transfer hydrogenation of the resulting carbonyl compound to produce saturated alcohols efficiently and selectively (Díaz‐Álvarez, Crochet, & Cadierno, 2011).
Conversion into Value-added Chemicals
Glycerol, a primary by-product from biodiesel manufacturing, can be converted into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol. This transformation, utilizing extensive heterogeneous catalysts, represents a sustainable and atomically economic feature compared to petroleum-based resources (Wang, Xiao, & Xiao, 2019).
Production of Acrylic Acid
A two-step protocol for converting glycerol to acrylic acid involves glycerol deoxydehydration (DODH) to allyl alcohol, followed by oxidation to acrylic acid. This method presents a significant advancement in the biomass-to-biochemical process, showing excellent activity and selectivity using Mo–V–W–O multiple-metal oxide catalysts (Li & Zhang, 2016).
Synthesis of Fine Chemicals
Glycerol can be a starting material for producing value-added chemicals such as electronic materials and pharmaceuticals. An example is the selective allylation reaction using allyl alcohol derived from glycerol, applied in the production of various N-monoallyl anilines (Kon, 2022).
Catalytic Conversion Studies
Studies on the catalytic conversion of glycerol have demonstrated the production of allyl alcohol using iron oxide-based catalysts and alkali metals. This process emphasizes the hydrogen transfer mechanism and the role of different catalyst properties in the conversion efficiency and product distribution (Konaka et al., 2014).
Mechanism of Action
The mechanism of action for the conversion of glycerol to allyl alcohol involves the selective breaking of C–O bonds while maintaining C–C bonds . The Mo2C surface is active for breaking all C–O bonds to produce propylene. As the Cu coverage increases to 0.5 monolayer (ML), the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
Safety and Hazards
The safety data sheet for a similar compound, Allyl glycidyl ether, indicates that it is flammable and harmful if swallowed . It is toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .
Properties
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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